molecular formula C17H19N5O4 B12325266 6-o-Benzyl-2'-deoxyguanosine

6-o-Benzyl-2'-deoxyguanosine

Cat. No.: B12325266
M. Wt: 357.4 g/mol
InChI Key: MTEDBOAIQUHDQD-UHFFFAOYSA-N
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Description

Significance as a Modified Nucleoside in Chemical Biology Research

The primary significance of 6-O-benzyl-2'-deoxyguanosine in chemical biology lies in its ability to mimic DNA damage. ontosight.ai Specifically, it serves as a stable analog of O6-alkylguanine lesions, a type of DNA damage induced by certain carcinogens and chemotherapeutic agents. ontosight.ainih.gov The presence of the bulky benzyl (B1604629) group at the O6 position disrupts the normal base-pairing properties of guanine (B1146940) within the DNA helix, thereby influencing DNA replication and repair processes. ontosight.ai

Researchers utilize O6-Bn-dG to investigate the intricate mechanisms of DNA repair pathways, most notably the direct reversal of damage by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). ontosight.ai By incorporating O6-Bn-dG into synthetic DNA strands, scientists can study how AGT recognizes and repairs this specific type of lesion. ontosight.ai This has profound implications for understanding how cancer cells develop resistance to alkylating chemotherapeutic drugs. ontosight.ai

Furthermore, the study of O6-Bn-dG has spurred the development of novel research tools. For instance, synthetic nucleotides have been designed to specifically recognize and pair with O6-Bn-dG in a DNA strand. oup.comnih.gov This allows for the development of sensitive methods to detect this specific type of DNA damage. oup.com The unique structural characteristics of O6-Bn-dG, such as the rotation of its benzyl group, have been investigated using techniques like nuclear magnetic resonance (NMR), providing detailed insights into its interactions within the DNA duplex. oup.comnih.gov

Historical Perspectives on O6-Alkylated Guanine Adducts in DNA Research

The scientific journey to understanding the importance of O6-alkylated guanine adducts began with early studies on the interaction of alkylating agents with cellular macromolecules. nih.gov For a considerable time, 7-alkylguanine was thought to be the most critical lesion responsible for the carcinogenic effects of these agents. nih.gov

A paradigm shift occurred in 1969 when Loveless proposed that alkylation at the O6 position of guanine would be highly mutagenic due to its potential to cause mispairing with thymine (B56734) during DNA replication. nih.gov This hypothesis was later supported by in vitro replication studies demonstrating that O6-methylguanine templates led to the incorporation of thymine instead of cytosine. nih.gov

Subsequent research solidified the link between O6-alkylguanine adducts and carcinogenesis. Studies showed a correlation between the accumulation of O6-methylguanine and the induction of tumors. nih.gov The discovery of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), first in E. coli and later in mammals, underscored the biological importance of repairing these specific lesions to prevent mutations. nih.gov This led to a surge of interest in the 1980s into the formation, repair, and biological consequences of O6-alkylguanine adducts. nih.gov The development of O6-benzylguanine and its deoxyribonucleoside analog, this compound, as potent inactivators of AGT provided researchers with powerful tools to probe the function of this critical DNA repair protein and its role in cancer therapy. aacrjournals.orgstemcell.com

Detailed Research Findings

Extensive research has been conducted on this compound and its parent compound, O6-benzylguanine, revealing key insights into their biological activity and potential therapeutic applications.

Compound Key Research Finding Significance
This compound (dBG)Potentiates the effects of the chemotherapeutic agent BCNU in human brain tumor xenografts. aacrjournals.orgDemonstrates in vivo efficacy in enhancing cancer treatment.
This compound (dBG)Metabolized in rats to O6-benzylguanine and a glucuronic acid conjugate. nih.govProvides understanding of its metabolic fate and disposition in a living organism.
O6-Benzylguanine (BG)An irreversible inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). stemcell.comExplains its mechanism of action in sensitizing tumor cells to alkylating agents.
O6-Benzylguanine (BG)Enhances the activity of various alkylating agents in malignant glioma xenografts. stemcell.comHighlights its broad potential in combination cancer chemotherapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDBOAIQUHDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 O Benzyl 2 Deoxyguanosine and Its Analogues

Chemical Synthesis Approaches for 6-O-Benzyl-2'-deoxyguanosine

Chemical synthesis provides a robust and versatile platform for producing this compound. This process typically begins with a more common precursor, such as 2'-deoxyguanosine (B1662781), and involves a series of reactions to introduce the O6-benzyl group and other desired modifications. The success of these syntheses hinges on precise control over reactivity at different positions of the nucleoside.

The synthesis of complex molecules like nucleosides requires the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com This is achieved through the use of protecting groups, which are selectively introduced and later removed. In the context of 2'-deoxyguanosine synthesis, the primary sites requiring protection are the hydroxyl groups (at the 3' and 5' positions of the deoxyribose sugar) and the exocyclic amino group (N2) of the guanine (B1146940) base. biosynth.com

The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its removal without affecting other parts of the molecule. jocpr.com This concept of "orthogonal protection" allows for the sequential modification of the nucleoside. jocpr.com For instance, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect the hydroxyl groups, while acyl groups like benzoyl (Bz) are often employed for the N2-amino group. jocpr.comacs.orgnih.gov The benzyl (B1604629) group at the O6 position not only serves as a key functional component of the target molecule but also acts as a protecting group for the guanine lactam oxygen.

Deprotection, the removal of these groups, must be accomplished under mild conditions. nih.gov For example, silyl groups are typically removed using fluoride (B91410) ion sources, while acyl groups can be cleaved by hydrolysis under basic conditions. The benzyl group can be removed through catalytic hydrogenation. nih.gov

Protecting GroupFunctional Group ProtectedCommon Reagents for Deprotection
tert-Butyldimethylsilyl (TBDMS)3'- and 5'-HydroxylsTetrabutylammonium fluoride (TBAF)
Benzoyl (Bz)N2-AminoAmmonium hydroxide
Dimethoxytrityl (DMT)5'-HydroxylMild acid (e.g., trichloroacetic acid)
Benzyl (Bn)O6-OxygenCatalytic Hydrogenation (e.g., Pd/C, H2)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive modification of the purine (B94841) ring of nucleosides. nih.gov The Suzuki-Miyaura cross-coupling, which couples an organoboron compound with a halide, is particularly valuable for this purpose. acs.orgnih.gov

In the synthesis of this compound analogues, a halogenated precursor is often used. For example, a compound like 2-bromo-O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyinosine serves as a versatile starting material. acs.orgnih.gov This substrate can undergo a Suzuki-Miyaura reaction with various arylboronic acids to introduce a wide range of substituents at the C2 position of the purine ring. acs.orgnih.gov

The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, and the reaction conditions. acs.orgnih.govorgsyn.org Ligandless palladium systems have been developed to mitigate side reactions associated with traditional phosphine-based catalysts, leading to improved reaction efficiency and milder conditions. orgsyn.org These methods allow for the covalent attachment of various groups, including fluorescent probes and other functional moieties, directly onto the nucleoside scaffold. nih.gov

Reaction TypePrecursorCoupling PartnerCatalyst System (Example)
Suzuki-MiyauraHalogenated Nucleoside (e.g., 2-Bromo-O6-benzyl-dG)Arylboronic AcidPd(OAc)2 / Water-Soluble Ligand (e.g., TPPTS) nih.gov
SonogashiraHalogenated NucleosideTerminal AlkynePdCl2(PPh3)2 / CuI
Buchwald-HartwigHalogenated NucleosideAminePd2(dba)3 / Bidentate Phosphine Ligand

Enzymatic Synthesis of Modified Deoxyguanosine Derivatives for Research Applications

As an alternative to chemical synthesis, enzymatic methods offer a "green" and highly specific approach to producing modified nucleosides. mdpi.com Enzymes can operate under mild conditions (neutral pH and ambient temperature) and exhibit remarkable regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps. researchgate.net

Several classes of enzymes are employed for these syntheses. Nucleoside deoxyribosyltransferases, such as NdRT-II from Lactobacillus helveticus, can catalyze the transfer of a deoxyribosyl group from a donor nucleoside to a modified purine base. nih.gov This allows for the efficient synthesis of analogues from custom-designed bases.

Furthermore, nucleoside kinases are used to phosphorylate nucleoside analogues to their corresponding monophosphates, which are often the precursors for creating the biologically active triphosphates. mdpi.com For example, Homo sapiens deoxycytidine kinase (HsdCK) can phosphorylate a variety of nucleoside analogues. mdpi.com Terminal deoxynucleotidyl transferase (TdT) is another enzyme used to incorporate modified nucleotides into single-stranded DNA, providing a method for creating functionally modified oligonucleotides. nih.gov

EnzymeClassApplication in Synthesis
Nucleoside Deoxyribosyltransferase-II (NdRT-II)PentosyltransferaseTransfers deoxyribose moiety to a modified base. nih.gov
Deoxynucleoside Kinase (dNK)KinasePhosphorylates nucleosides to nucleoside monophosphates. mdpi.com
Purine Nucleoside Phosphorylase (PNP)PhosphorylaseCatalyzes the reversible phosphorolysis of nucleosides.
Terminal Deoxynucleotidyl Transferase (TdT)DNA PolymeraseAdds modified deoxynucleotides to the 3'-end of DNA. nih.gov

Derivatization Strategies for Functionalization and Labeling

The this compound scaffold can be further derivatized to introduce specific functionalities for various research purposes. These modifications can turn the nucleoside into a sensitive probe for studying biological systems.

Reporter tags, particularly fluorescent labels, are invaluable tools for studying the structure, dynamics, and interactions of DNA. acs.org These tags can be introduced into nucleoside analogues through synthetic modifications, often utilizing the cross-coupling reactions described previously.

One innovative application is the creation of "molecular rotors," which are fluorescent molecules whose quantum yield is highly sensitive to the viscosity of their local environment. When incorporated into a DNA sequence, the fluorescence intensity of such a probe can report on changes in the DNA's conformation or its binding to proteins. For instance, diguanosine cap analogues modified at the C8-position with fluorescent groups have been synthesized and shown to act as molecular rotors, providing a tool to study interactions with cap-binding proteins like eIF4E. acs.org

Reporter TypeAttachment Site (Example)Spectroscopic PropertyApplication
Molecular RotorC8 of GuanineEnvironment-sensitive fluorescenceProbing protein-DNA interactions acs.org
FRET Donor/AcceptorVariousFörster Resonance Energy TransferMeasuring intramolecular distances
Environment-Sensitive DyeC8 of GuanineSolvatochromic shiftReporting on local polarity/hydration

Radiolabeling nucleoside analogues provides a powerful method for tracing their metabolic fate and distribution in biological systems, often through non-invasive imaging techniques like Positron Emission Tomography (PET). The synthesis of these radiolabeled compounds requires specialized, automated platforms to handle the short-lived radioactive isotopes safely and efficiently. osti.gov

The general strategy involves preparing a suitable precursor molecule that can undergo a rapid radiolabeling reaction in the final step. For nucleosides, this often involves nucleophilic substitution with a radioactive isotope, such as Fluorine-18 ([¹⁸F]). Modular synthesis platforms allow for flexible and rapid implementation of diverse radiosynthesis protocols, including reagent delivery, heating, and purification steps, all controlled by computer software. osti.gov While the metabolism of non-radioactive O6-benzyl-2'-deoxyguanosine has been studied to understand its potential as a drug modulator, nih.gov creating its radiosynthesized version would enable detailed in vivo mechanistic and pharmacokinetic studies.

Molecular Recognition and Intermolecular Interactions of 6 O Benzyl 2 Deoxyguanosine in Nucleic Acid Structures

DNA Interstrand Stacking Interactions with Synthetic Nucleosides

The recognition of O⁶-Bn-dG in a DNA duplex can be achieved through specific interstrand stacking interactions with synthetic nucleosides. One such synthetic nucleoside, 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-perimidin-2(3H)-one] (dPer), has been shown to effectively distinguish between O⁶-Bn-dG and the natural 2'-deoxyguanosine (B1662781). nih.govconsensus.app

In a modified Dickerson-Drew dodecamer (DDD) duplex, the dPer nucleoside, when positioned opposite O⁶-Bn-dG, intercalates into the DNA helix. nih.gov This insertion facilitates a unique stacking arrangement where the benzyl (B1604629) group of O⁶-Bn-dG becomes sandwiched between the intercalated Per base on one side and the thymine (B56734) base of the adjacent, 3'-neighbor A:T base pair on the other. nih.govnih.govoup.com This creates a stable, intercalative binding pocket that "traps" the benzyl ring, forming a specific recognition motif driven by stacking forces. oup.com This interstrand stacking is a key mechanism for the recognition of the bulky O⁶-benzyl adduct within the DNA structure. nih.gov

Conformational Analysis within Modified DNA Duplexes

The presence of the O⁶-Bn-dG:dPer pair induces significant conformational changes in the DNA duplex. nih.gov While the O⁶-Bn-dG nucleoside maintains an anti conformation around its glycosyl bond, similar to standard Watson-Crick base pairing, the recognizing dPer nucleoside adopts a syn conformation. nih.govoup.comethz.ch This arrangement is crucial for creating the binding pocket for the benzyl group.

The simultaneous intercalation of both the Per base and the benzyl ring dramatically distorts the local helix geometry. nih.gov The helical rise between the base pairs flanking the modification (C³:G²² and A⁵:T²⁰) increases to 9.5 Å, a substantial deviation from the approximate 6.8 Å expected for two stacked base pairs in standard B-DNA. nih.govoup.com Furthermore, this interaction causes the DNA duplex to unwind locally. The twist angle between the C³:G²² and the modified X⁴:Y²¹ base pairs was measured at -15°, a change of 40° compared to the 25° twist in the unmodified duplex. nih.gov Nuclear Magnetic Resonance (NMR) studies in solution confirm a similar intercalative mechanism, although they also indicate that the benzyl ring of O⁶-Bn-dG undergoes rotation on the NMR time scale. nih.govnih.govethz.ch

Table 1: Conformational Parameters of a DNA Duplex Modified with 6-O-Benzyl-2'-deoxyguanosine (X) and dPer (Y)

ParameterModified Duplex (O⁶-Bn-dG:dPer)Unmodified B-DNA (Reference)Reference
Glycosyl Bond Conformation (O⁶-Bn-dG)antianti nih.govoup.com
Glycosyl Bond Conformation (dPer)synN/A nih.govoup.com
Helical Rise (between flanking base pairs)9.5 Å~6.8 Å nih.govoup.com
Twist Angle (at modified step)-15°25° nih.gov

Specificity of Binding Pockets for Benzyl Group Intercalation

The formation of the binding pocket for the benzyl group is highly specific to the interaction between dPer and O⁶-Bn-dG. nih.govoup.com The intercalation of the dPer base itself is what creates the necessary space within the duplex for the benzyl moiety to insert itself between the Per base and the adjacent thymine. nih.gov

The specificity of this interaction is highlighted when comparing it to a DNA duplex where dPer is paired with an unmodified guanine (B1146940) (dG). nih.govethz.ch In the dG:dPer pair, the dPer nucleoside adopts an anti conformation and forms a less stable wobble pairing interaction with guanine. nih.govnih.govconsensus.app This alternative conformation does not create the deep binding pocket required for intercalation, demonstrating that the pocket's formation is a specific response to the presence of the bulky benzyl group on the opposing O⁶-Bn-dG. nih.gov Crystallographic electron density maps clearly show the insertion of the dPer base providing a well-defined pocket that accommodates the benzyl group, confirming the structural basis for this specific molecular recognition. nih.govoup.com

Role of 6 O Benzyl 2 Deoxyguanosine in Dna Damage and Repair Research

Formation as a DNA Adduct by Alkylating Agents

6-O-Benzyl-2'-deoxyguanosine (O⁶-Bn-dG) is recognized in research as a characteristic bulky DNA adduct. nih.gov Its formation can result from exposure to certain carcinogenic N-nitroso compounds, such as N-benzylmethylnitrosamine. nih.gov Alkylating agents are a class of compounds that can covalently attach an alkyl group to nucleobases in DNA. The O⁶ position of guanine (B1146940) is a chemically reactive site susceptible to modification by these agents. The addition of a benzyl (B1604629) group at this position creates the O⁶-Bn-dG lesion, which structurally distorts the DNA double helix. This alteration of the DNA structure is a critical initial step in mutagenesis and carcinogenesis, making O⁶-Bn-dG a valuable tool for studying the mechanisms of DNA damage. nih.gov

Impact on DNA Replication and Mutagenesis Mechanisms

The presence of the this compound adduct in a DNA strand has profound implications for the fidelity of DNA replication. When a DNA polymerase encounters this bulky lesion during replication, it can misinterpret the modified base. Instead of correctly pairing with cytosine, the O⁶-Bn-dG adduct frequently directs the insertion of thymine (B56734) into the nascent DNA strand. This mispairing event, if not corrected, leads to a G→A transition mutation in the subsequent round of DNA replication. nih.gov This specific mutational signature is a hallmark of O⁶-alkylating agents and underscores the mutagenic potential of the O⁶-Bn-dG lesion. nih.gov The study of how DNA polymerases bypass or are stalled by this adduct provides critical insights into the molecular mechanisms of mutagenesis and the cellular responses to DNA damage. nih.gov

Modulation of O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Activity in Research Models

O⁶-Alkylguanine-DNA Alkyltransferase (AGT) is a crucial DNA repair protein that protects the genome by removing alkyl groups from the O⁶ position of guanine, thereby reversing potentially mutagenic lesions. This compound serves as a key substrate and inactivator of AGT, making it an invaluable molecule for modulating the activity of this enzyme in research settings. nih.govnih.gov By controlling AGT activity, scientists can study the consequences of specific types of DNA damage and devise strategies to enhance the efficacy of certain cancer therapies.

Previous research has indicated that this compound is approximately ten times less effective at inactivating purified AGT in vitro compared to its corresponding free base, O⁶-benzylguanine. nih.gov This difference in activity is even more pronounced in the presence of DNA, becoming greater than 100-fold. nih.gov The reason for this is that the inactivation process by O⁶-benzylguanine is enhanced by the presence of DNA, whereas the effectiveness of this compound is diminished. nih.gov Despite its lower intrinsic activity, its greater solubility in aqueous solutions presents a potential pharmacological benefit. nih.gov

The mechanism by which this compound inactivates AGT is a suicide reaction, meaning each molecule of AGT can only act once. The AGT protein identifies the benzyl group on the O⁶ position of the guanine base and transfers it from the nucleoside to a specific cysteine residue within its own active site. medchemexpress.com This covalent modification of the AGT protein is irreversible. The benzylated AGT is no longer functional and is subsequently targeted for cellular degradation. This stoichiometric and irreversible inactivation makes this compound and related compounds potent modulators of DNA repair capacity. embopress.org

Studies comparing the inactivating potential of this compound with its derivatives have provided quantitative insights into their efficacy. The potency is often measured by the ED₅₀ value, which is the concentration of the compound required to reduce the activity of the enzyme by 50%.

CompoundED₅₀ without DNA (μM)ED₅₀ with DNA (μM)
O⁶-benzylguanine0.30.1
This compound2.040.0
O⁶-benzyl-3'-O-(γ-folyl)-2'-deoxyguanosine0.0160.68
O⁶-benzyl-5'-O-(γ-folyl)-2'-deoxyguanosine0.643.0

This table presents the 50% effective dose (ED₅₀) for the inactivation of purified human AGT by various compounds, both in the absence and presence of DNA. Data sourced from a 2007 study published in the Journal of Medicinal Chemistry. nih.gov

In experimental cancer research, depleting AGT in tumor cells is a key strategy to increase their sensitivity to alkylating chemotherapeutic drugs. nih.gov High levels of AGT in cancer cells can efficiently repair the DNA damage caused by these drugs, leading to therapeutic resistance. This compound is used in preclinical models to achieve this depletion. nih.govnih.gov By pre-treating cancer cells with this compound, researchers can effectively shut down the AGT repair pathway. When the cells are subsequently exposed to an alkylating agent, the resulting O⁶-guanine lesions persist, leading to higher levels of cytotoxicity and enhancing the therapeutic effect of the drug. The potential advantage of using the more water-soluble this compound over O⁶-benzylguanine for this purpose is an area of active investigation. nih.gov

Biological and Biochemical Studies of 6 O Benzyl 2 Deoxyguanosine in Vitro

Interaction with DNA Polymerases and Translesion Synthesis (TLS) Pathways

The presence of bulky adducts on the DNA template, such as 6-O-benzyl-2'-deoxyguanosine (O6-Bz-dG), poses a significant challenge to the cellular replication machinery. These lesions can stall the progression of high-fidelity replicative DNA polymerases, such as polymerase δ, potentially leading to replication fork collapse and cell death. nih.gov To overcome this blockage, cells employ specialized low-fidelity DNA polymerases in a process known as translesion synthesis (TLS). In vitro studies have been instrumental in elucidating the roles of various human TLS polymerases in bypassing O6-Bz-dG.

Bulky O6-alkyl-dG lesions, including O6-Bz-dG, are known to strongly impede DNA replication. nih.gov The bypass of these lesions is a complex process involving multiple TLS polymerases, each with distinct efficiencies and fidelities. Human DNA polymerase η (pol η) has been shown to copy past O6-Bz-dG. nih.gov Mass spectrometry analysis of the products from in vitro bypass assays with pol η revealed that it can insert either cytosine (dCTP) or thymine (B56734) (dTTP) opposite the lesion. nih.gov Notably, pol η-mediated bypass of O6-Bz-dG can also result in frameshift mutations, specifically -1 and -2 deletions, as well as the insertion of adenine (B156593) (dATP). nih.gov

Steady-state kinetic analyses have compared the efficiency of nucleotide insertion by different polymerases opposite O6-alkylguanine adducts. For pol η and polymerase κ (pol κ), the efficiencies of inserting the correct nucleotide, dCTP, and the incorrect nucleotide, dTTP, were found to be similar. nih.gov In contrast, polymerase ι (pol ι) exhibited a strong preference for inserting dTTP opposite these lesions. nih.gov Both pol ν and pol θ have also been implicated in promoting TLS across bulky major-groove O6-alkyl-dG lesions in human cells. nih.gov

The bypass can be either error-free, restoring the correct DNA sequence, or error-prone, leading to mutations. For O6-alkyl-dG lesions, the most common mutation is a G→A transition, which occurs when thymine is incorporated opposite the adducted guanine (B1146940). nih.gov Studies have shown that pol η and polymerase ζ (pol ζ) are involved in the error-prone bypass of larger O6-alkyl-dG adducts. nih.gov Conversely, pol κ has been observed to preferentially incorporate the correct nucleotide (dCMP) opposite branched-chain O6-alkyl-dG lesions, suggesting a role in error-free bypass. nih.gov

Table 1: In Vitro Bypass of this compound by Human DNA Polymerases
DNA PolymeraseBypass AbilityNucleotide Insertion FidelityObserved Outcomes
Polymerase δ (replicative)Can copy past O6-Bz-dGN/AGeneral bypass capability noted for O6-methyl and O6-benzyl guanine. nih.gov
Polymerase ηYesError-proneInserts dCTP or dTTP; can cause -1 and -2 deletions and dATP insertion. nih.gov
Polymerase ιLimited (mainly 1-base incorporation)Error-proneStrong preference for dTTP insertion. nih.gov
Polymerase κLimited (mainly 1-base incorporation)Error-prone/Error-free potentialSimilar efficiency for dCTP and dTTP insertion as pol η. nih.gov Preferential dCMP insertion opposite some bulky adducts. nih.gov
Polymerase νYesError-pronePromotes TLS across bulky O6-alkyl-dG lesions. nih.gov
Polymerase θYesError-pronePromotes TLS across bulky O6-alkyl-dG lesions. nih.gov
Polymerase ζYesError-proneParticipates in error-prone bypass of large O6-alkyl-dG lesions. nih.gov

Substrate Specificity and Processing by DNA Repair Enzymes

Cells possess several DNA repair pathways to remove lesions like O6-Bz-dG and maintain genomic integrity. The primary mechanisms for dealing with O6-alkylguanine adducts are direct damage reversal by O6-methylguanine-DNA methyltransferase (MGMT), base excision repair (BER), and nucleotide excision repair (NER). The size and structure of the alkyl group on the O6 position of guanine are critical determinants of which pathway is utilized.

Direct reversal of the damage is carried out by the "suicide" enzyme MGMT, which transfers the alkyl group from the DNA to one of its own cysteine residues, thereby becoming irreversibly inactivated. nih.gov While highly effective for smaller alkyl groups like methyl and ethyl, the capacity of MGMT to repair bulkier adducts is more limited. However, O6-benzylguanine, a compound closely related to the deoxyguanosine adduct, is a potent inactivator of MGMT. frontiersin.org It acts as a pseudosubstrate, and the transfer of its benzyl (B1604629) group to the active site cysteine of MGMT leads to the enzyme's inactivation. researchgate.netaacrjournals.org Oligodeoxyribonucleotides containing O6-Bz-dG have been shown to be excellent substrates for MGMT and effective inactivators of the protein in vitro. nih.gov

The BER pathway is typically initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov This pathway is primarily responsible for removing small, non-helix-distorting base lesions resulting from oxidation, deamination, and alkylation. nih.govyoutube.com Available evidence suggests that bulky adducts like O6-Bz-dG are generally not substrates for BER, as DNA glycosylases are typically specific for smaller lesions.

Nucleotide excision repair (NER) is a more versatile pathway that removes a wide range of bulky, helix-distorting lesions. mdpi.com The NER machinery recognizes the structural distortion in the DNA helix caused by the adduct rather than the damaged base itself. mdpi.com Studies on various bulky DNA adducts have shown that repair by NER is the likely pathway for lesions that are too large for BER or direct reversal by MGMT. For instance, repair of branched-chain O6-alkyl-dG lesions has been shown to rely on NER. nih.gov However, the efficiency of NER can be influenced by the specific structure of the adduct. Research on other bulky guanosine (B1672433) adducts has demonstrated that they can be repaired slowly or inefficiently by the NER machinery in human cell extracts, suggesting that lesions like O6-Bz-dG may be persistent. researchgate.netnih.gov

Table 2: Substrate Specificity of DNA Repair Pathways for this compound
DNA Repair PathwayKey Enzyme(s)Processing of this compound
Direct ReversalO6-methylguanine-DNA methyltransferase (MGMT)Recognized as a substrate; the benzyl group is transferred to MGMT, inactivating the enzyme. nih.govfrontiersin.org
Base Excision Repair (BER)DNA GlycosylasesGenerally not a substrate due to the bulky size of the benzyl group. nih.gov
Nucleotide Excision Repair (NER)XPC-RAD23B, TFIIH, etc.Considered the likely pathway for bulky adducts not repaired by MGMT or BER, although repair may be inefficient. nih.govmdpi.com

Cellular Uptake and Intracellular Levels in Research Cell Lines

The biological activity of this compound in a cellular context is dependent on its ability to cross the cell membrane and accumulate intracellularly. In vitro studies using research cell lines have provided insights into its transport and resulting intracellular concentrations.

A key study investigated the transport of this compound in C6 glioma cells. nih.gov The findings revealed that the uptake of the compound increased in a linear fashion with its concentration in the extracellular medium, at least up to 600 µM. This linear relationship suggests a transport mechanism that is not saturated at these concentrations, such as passive diffusion or transporter-mediated uptake with low affinity. The study quantified the intracellular levels achieved, showing that the drug reached 1.2 pmol per µM of extracellular compound per 106 cells. This level was achieved rapidly, within 30 seconds of exposure, and remained stable for at least one hour. These results indicate that the compound is not significantly trapped inside the cells by processes like phosphorylation. nih.gov

While detailed uptake kinetics for this compound are most thoroughly characterized in C6 glioma cells, studies involving the related base, O6-benzylguanine (O6-BG), in other cell lines support the notion of efficient cellular penetration. For example, pretreatment of various human tumor cell lines, including head and neck (SQ20b, JSQ3) and colon (HT29) cancer cells, with O6-BG has been performed to modulate the effects of other therapeutic agents, which inherently demonstrates that the compound is taken up by these cells to exert its effect on intracellular targets like MGMT. nih.gov

Table 3: Cellular Uptake and Intracellular Levels of this compound
Cell LineKey FindingsQuantitative Data
C6 glioma cellsTransport increases linearly with extracellular concentration. Rapid uptake and stable intracellular levels observed. nih.gov1.2 pmol / 106 cells per µM of extracellular compound. nih.gov
Head and Neck Cancer Cells (e.g., SQ20b, JSQ3)Effective intracellular activity of the related compound O6-benzylguanine demonstrated, implying cellular uptake. nih.govN/A
Colon Cancer Cells (HT29)Effective intracellular activity of the related compound O6-benzylguanine demonstrated, implying cellular uptake. nih.govN/A

Advanced Methodologies for Studying 6 O Benzyl 2 Deoxyguanosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of molecules, including modified nucleosides like 6-O-Benzyl-2'-deoxyguanosine. hyphadiscovery.comresearchgate.netnih.gov In studies involving DNA duplexes containing this adduct, NMR provides valuable information about the conformation of the nucleoside and its impact on the surrounding DNA structure. nih.govethz.ch

One- and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to assign proton (¹H) and carbon (¹³C) signals and establish through-bond connectivities. hyphadiscovery.com However, NMR studies of duplex DNA containing this compound have encountered challenges. nih.gov Specifically, resonances associated with the modified base pairing interaction have shown severe line broadening. nih.gov This phenomenon is thought to arise from the dynamic behavior of the benzyl (B1604629) group, which may rotate at a rate that is intermediate on the NMR timescale, complicating structural interpretation in solution. nih.govethz.chconsensus.app Despite these challenges, NMR data has suggested that the recognition mechanism observed in solid-state crystals, involving intercalation, is similar to the mechanism that applies in solution. ethz.chconsensus.app

Table 1: Key Findings from NMR Spectroscopy Studies of this compound in a DNA Duplex
ObservationTechnique/ParameterInterpretation/SignificanceReference
Severe Line Broadening¹H NMRAttributed to the rotation of the benzyl ring at a rate intermediate on the NMR time scale, indicating dynamic conformational exchange. nih.gov
Solution-State Conformation¹H NMR, NOESYSuggests a recognition mechanism in solution that is similar to the intercalative model observed in the solid state by X-ray crystallography. ethz.chconsensus.app

X-ray Crystallography of Modified DNA Duplexes

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of molecules in the solid state. This technique has been instrumental in revealing how the bulky this compound adduct is accommodated within a DNA double helix. nih.gov

In a key study, the crystal structure of a modified Dickerson–Drew dodecamer (DDD) duplex, [5′-d(CGCXAATTYGCG)-3′]₂, where 'X' is this compound and 'Y' is a synthetic perimidinone-derived nucleoside (dPer), was determined. nih.gov The structure revealed a unique recognition mechanism. nih.govethz.ch The dPer base, positioned opposite the this compound, intercalates into the DNA duplex and adopts a syn conformation around its glycosyl bond. nih.govconsensus.app This movement creates a specific binding pocket that accommodates the benzyl group of the this compound adduct. nih.gov The benzyl ring inserts into this pocket, where it is stabilized by stacking interactions with the intercalated dPer base on one side and a neighboring thymine (B56734) base on the other. nih.govethz.ch This structural arrangement demonstrates a sophisticated method of molecular recognition for a bulky DNA lesion. nih.gov

Table 2: Crystallographic Findings for a DNA Duplex Containing this compound
Structural FeatureDescriptionConsequenceReference
dPer ConformationThe synthetic nucleoside (dPer) opposite the adduct adopts a syn conformation.Facilitates the intercalation of the dPer base into the duplex. nih.gov
Binding Pocket FormationThe intercalation of dPer creates a hydrophobic binding pocket within the DNA helix.Provides a specific site for the benzyl group to reside. nih.gov
Benzyl Group PositionThe benzyl ring of this compound inserts into the pocket.The adduct is stabilized via stacking interactions with the dPer base and an adjacent thymine. nih.govethz.ch
This compound ConformationThe modified guanosine (B1672433) remains in the standard anti conformation.Maintains overall helical structure despite the bulky adduct. nih.gov

Mass Spectrometry for Adduct Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of DNA adducts and their metabolites from complex biological matrices. cdc.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for analyzing compounds like this compound and its related structures. nih.govresearchgate.net

Methodologies developed for the related compound O⁶-benzylguanine are directly applicable. nih.govresearchgate.net These methods typically involve an initial sample preparation step, such as liquid-liquid extraction from plasma, to isolate the analytes. nih.govresearchgate.net The extract is then subjected to reverse-phase chromatography to separate the compounds of interest from other matrix components. nih.govresearchgate.net Detection and quantification are achieved using a mass spectrometer operating in multiple-reaction-monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For this compound, the protonated molecule ([M+H]⁺) would serve as the precursor ion for fragmentation and subsequent detection. nih.gov

Table 3: Typical LC-MS/MS Parameters for Analysis of Benzyl-Guanine Adducts
ParameterDescriptionPurposeReference
Sample PreparationLiquid-liquid extraction using ethyl acetate (B1210297) from alkalinized plasma.Isolate and concentrate the analyte from the biological matrix. nih.govresearchgate.net
ChromatographyReverse-phase HPLC with an isocratic mobile phase (e.g., acetonitrile/water with formic acid).Separate the target compound from endogenous substances. nih.govresearchgate.net
IonizationPositive ion-spray ionization (electrospray ionization, ESI).Generate charged precursor ions (e.g., [M+H]⁺) for MS analysis. nih.govresearchgate.net
Detection ModeMultiple-Reaction-Monitoring (MRM).Provide high selectivity and sensitivity for accurate quantification. nih.govresearchgate.net
Precursor Ion (this compound)m/z 358.15Represents the mass-to-charge ratio of the protonated parent molecule. nih.gov

Computational Modeling and Simulation of Molecular Interactions

Computational chemistry provides powerful tools to complement experimental data, offering a dynamic and energetic perspective on molecular interactions that can be difficult to observe directly.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. jabonline.inyoutube.com For this compound, its de-ribosylated analog, O⁶-benzylguanine, is a well-known inactivator of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.govresearchgate.net Docking simulations are employed to model the interaction between O⁶-benzylguanine and the AGT active site. jabonline.in These analyses help predict the binding pose, identify key amino acid residues involved in the interaction, and calculate a binding score to estimate binding affinity. japer.in The primary goal is to understand how the benzyl group is positioned to facilitate its transfer to the reactive cysteine residue in the AGT active site, leading to the enzyme's irreversible inactivation. nih.govresearchgate.net

Table 4: Application of Molecular Docking to Study O⁶-Benzylguanine-AGT Interaction
ComponentDescriptionObjective
ReceptorCrystal structure of O⁶-alkylguanine-DNA alkyltransferase (AGT).Provide the 3D coordinates of the enzyme's active site.
Ligand3D structure of O⁶-benzylguanine.The molecule whose binding pose is to be predicted.
Docking AlgorithmSoftware such as AutoDock or GLIDE.To sample various orientations and conformations of the ligand within the active site.
Scoring FunctionAn energy-based function to rank the docked poses.To identify the most energetically favorable binding mode and estimate binding affinity.

While X-ray crystallography provides a static snapshot, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of DNA containing a this compound adduct. nih.gov Building upon the crystal structure, MD simulations can explore the solution-state dynamics that are hinted at by NMR line broadening. nih.gov These simulations can track the movement of every atom in the system, revealing the rotational freedom of the benzyl group, fluctuations in the DNA backbone, and changes in base pairing and stacking interactions. By applying force fields like AMBER, researchers can model the modified DNA duplex in a simulated aqueous environment, providing a more complete picture of how the adduct perturbs DNA structure and dynamics. nih.gov

Table 5: Objectives of Molecular Dynamics Simulations for Modified DNA
Simulation ObjectiveInformation GainedRelevance
Conformational SamplingCharacterize the rotational motion and preferred orientations of the benzyl group.Explains the dynamic behavior observed in NMR experiments.
Structural StabilityAssess the impact of the adduct on the overall stability and structure of the DNA duplex.Helps understand how the lesion might be recognized by repair enzymes.
Solvent InteractionsAnalyze the arrangement of water molecules and ions around the modified site.Provides insight into the hydration patterns that stabilize the adduct's conformation.

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model chemical reaction mechanisms at the quantum level. nih.gov A key application for this compound is elucidating the mechanism of AGT inactivation by O⁶-benzylguanine. nih.govresearchgate.net QC methods can be used to model the transfer of the benzyl group from the guanine (B1146940) O⁶ position to the sulfur atom of the active site cysteine. rsc.org These calculations can determine the geometry of the transition state, calculate the activation energy for the reaction, and map the potential energy surface. This provides fundamental insights into the chemical reactivity of the adduct and the precise electronic rearrangements that drive the covalent modification and inactivation of the DNA repair enzyme.

Table 6: Goals of Quantum Chemical Calculations for AGT Inactivation
Computational GoalParameter CalculatedScientific Insight
Transition State SearchGeometry and energy of the transition state for benzyl transfer.Identifies the highest-energy point along the reaction coordinate, defining the reaction's kinetic barrier.
Activation Energy CalculationThe energy difference between reactants and the transition state.Provides a quantitative measure of the reaction rate and feasibility.
Reaction Path FollowingThe minimum energy path connecting reactants, transition state, and products.Elucidates the step-by-step atomic motions during the chemical transformation.

Applications As a Research Tool and Chemical Probe

Probing DNA Repair Pathways and Enzyme Kinetics

6-O-Benzyl-2'-deoxyguanosine is an invaluable chemical probe for studying the direct reversal DNA repair pathway mediated by AGT. This enzyme protects the genome by removing alkyl groups from the O6 position of guanine (B1146940), a common site of damage by alkylating agents. nih.gov AGT transfers the alkyl group from the DNA to one of its own cysteine residues (C145 in the human protein), a suicide reaction that permanently inactivates the enzyme. nih.govmedchemexpress.com

The benzyl (B1604629) group of this compound serves as a substrate for AGT. The enzyme irreversibly transfers the benzyl group to its active site, leading to its inactivation. medchemexpress.com This property makes this compound and, more potently, its parent base O6-benzylguanine, effective inactivators of AGT. nih.gov This inhibition allows researchers to create a cellular state deficient in AGT, making it possible to study the downstream consequences of unrepaired O6-alkylguanine lesions.

Rapid reaction kinetic studies have been employed to dissect the individual steps of the repair mechanism by human AGT. These analyses reveal the rates of DNA binding, base flipping, alkyl group transfer, and product release. When comparing the repair of the biologically relevant O6-methylguanine (O6-MeG) lesion with the synthetic O6-benzylguanine (O6-BzG) lesion, significant differences in reaction kinetics emerge.

Key Kinetic Findings:

The chemical step of alkyl group transfer is rate-limiting for the repair of O6-MeG, but not for O6-BzG. nih.gov

The rate of dissociation of the AGT enzyme from DNA containing either an O6-MeG or O6-BzG lesion is about 25-fold slower (approximately 1 s⁻¹) than from unmodified DNA, indicating a higher affinity of the enzyme for damaged DNA. nih.gov

Using fluorescent nucleotide analogs, the rate of flipping the damaged base out of the DNA helix and into the enzyme's active site was found to be rapid (k ≈ 200 s⁻¹) for both O6-MeG and O6-BzG lesions. nih.gov

Comparative Kinetic Parameters of Human AGT
Kinetic StepSubstrate: O6-methylguanine (O6-MeG)Substrate: O6-benzylguanine (O6-BzG)Reference
Overall Reaction RateRate-limiting chemical transfer~100-fold faster than O6-MeG nih.gov
Rate-Limiting StepAlkyl group transferNot the alkyl group transfer step nih.gov
AGT-DNA Dissociation Rate (k_off)~1 s⁻¹ (25-fold slower than unmodified DNA)~1 s⁻¹ (25-fold slower than unmodified DNA) nih.gov
Base Flipping Rate~200 s⁻¹~200 s⁻¹ nih.gov

Investigating Mechanisms of Alkylation-Induced Mutagenesis

Alkylation at the O6 position of guanine is a highly mutagenic lesion because it disrupts the normal Watson-Crick base pairing. The modified guanine preferentially pairs with thymine (B56734) instead of cytosine during DNA replication. nih.gov If left unrepaired, this mispairing leads to a G:C to A:T transition mutation after the next round of replication. nih.gov

By incorporating this compound into synthetic oligonucleotides, researchers can study how the replication machinery processes this specific type of DNA damage. The bulky benzyl group provides a significant steric hindrance compared to smaller alkyl groups like methyl or ethyl, allowing for the investigation of how adduct size impacts replication fidelity and bypass mechanisms.

Research Findings on Mutagenesis:

In studies using Escherichia coli, O6-alkyl-dG lesions, including O6-benzyl-dG, were found to be highly mutagenic. nih.gov

These lesions almost exclusively directed the incorporation of adenine (B156593) opposite the lesion, resulting in G → A mutations. nih.govnih.gov

The frequency of these G → A mutations was observed to increase with the size of the alkyl group on the guanine base. nih.govnih.gov

Despite the bulky nature of the benzyl group, replication past O6-benzyl-dG lesions was found to be highly efficient in E. coli, suggesting that translesion synthesis (TLS) DNA polymerases can readily bypass the damage. nih.gov

Further investigation showed that SOS-induced DNA polymerases play redundant roles in bypassing this family of lesions. nih.govnih.gov

Mutagenic Properties of O6-Alkyl-dG Lesions in E. coli
LesionMutation Frequency (Gapped Plasmid)Predominant Mutation TypeReplication BypassReference
O6-methyl-dG~60%G → AEfficient nih.gov
O6-ethyl-dG~95%G → AEfficient nih.gov
O6-benzyl-dG~70%G → AEfficient nih.gov

Development of Prodrug Strategies for Targeted Delivery in Research Models

The ability of O6-benzylguanine and its derivatives like this compound to deplete cellular AGT activity forms the basis of chemosensitization strategies in cancer research models. nih.govduke.edu Many cancer cells develop resistance to alkylating chemotherapeutic agents (such as temozolomide (B1682018) and carmustine) by expressing high levels of AGT, which repairs the drug-induced DNA damage. frontiersin.orgfrontiersin.org By pretreating cancer cells with an AGT inactivator, researchers can render them significantly more susceptible to the cytotoxic effects of these alkylating drugs.

This approach is a form of a targeted prodrug strategy. While this compound itself is not a prodrug in the classical sense, it is used as a tool within a broader prodrug-based therapeutic concept. The alkylating agent (e.g., temozolomide) is effectively a prodrug that induces cytotoxic DNA lesions, and the AGT inactivator (the "sensitizer") is used to unmask this cytotoxicity in otherwise resistant cells.

Applications in Research Models:

In Vitro Studies: In numerous studies, pretreatment of AGT-positive cancer cell lines with O6-benzylguanine has been shown to enhance the cell-killing effects of alkylating agents like temozolomide and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.govnih.gov This sensitization is demonstrated by increased DNA double-strand breaks and higher rates of apoptosis in the treated cells. nih.gov

Xenograft Models: In animal research, this strategy has been tested using patient-derived xenografts (PDXs) of tumors like neuroblastoma and glioma. nih.govduke.edu The combination of O6-benzylguanine with temozolomide has led to improved event-free survival in some PDX models that express AGT. nih.gov

Prodrug Development: Research has also focused on creating true prodrugs of AGT inhibitors. For instance, folate ester derivatives of this compound have been synthesized. nih.gov The goal of such research is to create inactivators that can be selectively taken up by tumor cells overexpressing folate receptors, thereby concentrating the chemosensitizing effect within the tumor and sparing normal tissues. Other strategies involve designing hypoxia-activated prodrugs of O6-benzylguanine, which would release the active inhibitor specifically within the low-oxygen environment characteristic of solid tumors. nih.gov

These research models are crucial for optimizing combination therapies and designing more selective and potent AGT inhibitors for potential clinical use.

Q & A

Basic Research Questions

Q. What enzymatic or chemical strategies are optimal for synthesizing 6-O-Benzyl-2'-deoxyguanosine with high regioselectivity?

  • Methodological Answer : Enzymatic synthesis using engineered purine nucleoside phosphorylases (PNPs) can improve regioselectivity. For example, semi-rational design of PNPs from Brevibacterium acetylicum enables cascade reactions to produce 2'-deoxyguanosine derivatives efficiently. Chemical benzylation requires protecting-group strategies (e.g., transient silylation of reactive hydroxyl groups) to direct substitution at the O6 position, minimizing N-alkylation byproducts .

Q. Which analytical techniques reliably characterize this compound and confirm structural integrity?

  • Methodological Answer : Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is critical for resolving stereoisomers and detecting adducts. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) identifies regiochemical substitution, while high-resolution mass spectrometry (HRMS) validates molecular weight and purity. Cross-reference retention indices (e.g., TMS-derivatized compounds) improves reproducibility .

Q. What functional roles does the benzyl group confer to 2'-deoxyguanosine derivatives in nucleotide analog studies?

  • Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability in cellular uptake assays. It also stabilizes glycosidic bonds against enzymatic degradation (e.g., by nucleoside phosphorylases) and modulates interactions with DNA repair enzymes like HDAC2, as seen in studies with methylated analogs .

Advanced Research Questions

Q. How can competing O- vs. N-alkylation pathways be controlled during benzylation of 2'-deoxyguanosine?

  • Methodological Answer : Kinetic control via low-temperature reactions (-20°C to 0°C) and selective catalysts (e.g., phase-transfer agents) minimizes N7/N2 alkylation. Pre-protection of the exocyclic amine (N2) with acid-labile groups (e.g., trifluoroacetyl) ensures O6-specific benzylation. Post-synthesis deprotection under mild acidic conditions retains product integrity .

Q. What methodological considerations are critical when interpreting oxidative damage data involving benzylated deoxyguanosine adducts in cellular models?

  • Methodological Answer : Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a co-marker using isotope-dilution LC-MS to distinguish endogenous oxidative damage from experimental artifacts. Normalize adduct levels to total deoxyguanosine (dG) content and account for matrix effects (e.g., urinary 8-OHdG requires SPE purification). Validate with computational models (e.g., DFT for adduct stability) .

Q. How does the 6-O-benzyl group influence interactions of 2'-deoxyguanosine with DNA repair enzymes or epigenetic regulators?

  • Methodological Answer : Surface plasmon resonance (SPR) assays reveal steric hindrance effects on enzyme binding. For example, benzylation reduces recognition by base excision repair (BER) proteins like OGG1, mimicking oxidative damage resistance. Molecular docking studies (e.g., HDAC2 inhibition assays) show altered binding energies compared to non-benzylated analogs, suggesting epigenetic modulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.